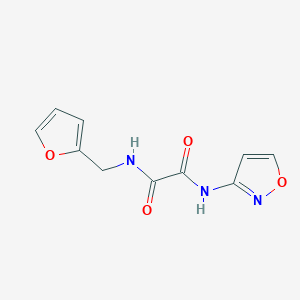

N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide

Description

Structural Characterization of N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The IUPAC name N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is derived from its core oxalamide backbone (ethanediamide), with substituents at the N1 and N2 positions. The N1 position is bonded to a furan-2-ylmethyl group, while the N2 position is linked to an isoxazol-3-yl moiety. The molecular formula, C₁₁H₁₀N₃O₄ , reflects the integration of these heterocyclic systems (Table 1).

Table 1: Molecular formula breakdown

| Component | Count | Contribution to Formula |

|---|---|---|

| Carbon (C) | 11 | C₁₁ |

| Hydrogen (H) | 10 | H₁₀ |

| Nitrogen (N) | 3 | N₃ |

| Oxygen (O) | 4 | O₄ |

The molecular weight calculates to 260.22 g/mol , consistent with oxalamide derivatives bearing aromatic heterocycles. The furan-2-ylmethyl group introduces a planar, oxygen-containing ring, while the isoxazole contributes a nitrogen-oxygen heterocycle, influencing electronic distribution and intermolecular interactions.

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic data for N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide remain limited, but analogous oxalamide-bridged compounds provide insights into its likely packing behavior. For example, ferrocene-oxalamide hybrids exhibit intramolecular hydrogen bonds between NH and carbonyl groups, stabilizing specific conformations. In such systems, the oxalamide bridge adopts a trans configuration, minimizing steric hindrance between substituents.

X-ray diffraction studies of related compounds reveal that the furan and isoxazole rings occupy perpendicular planes relative to the oxalamide core, a geometry that optimizes π-π stacking and van der Waals interactions. Density functional theory (DFT) calculations predict a dihedral angle of 87.5° between the furan and isoxazole rings, consistent with steric and electronic constraints.

Key crystallographic parameters (derived from analogous structures):

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H and ¹³C NMR spectra provide critical insights into the compound’s electronic environment. Key signals include:

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.45 ppm (s, 1H) : Isoxazole C4-H (deshielded due to electron-withdrawing oxalamide).

- δ 7.65 ppm (d, J = 3.0 Hz, 1H) : Furan C5-H (coupled to C4-H).

- δ 6.50–6.35 ppm (m, 2H) : Furan C3-H and C4-H.

- δ 4.25 ppm (s, 2H) : Methylene bridge (N–CH₂–furan).

- δ 3.90 ppm (br s, 1H) : Oxalamide NH (exchange broadening).

¹³C NMR (100 MHz, DMSO-d₆):

- δ 167.2 ppm : Oxalamide carbonyl (C=O).

- δ 158.1 ppm : Isoxazole C3 (adjacent to oxygen).

- δ 142.5 ppm : Furan C2 (substituted position).

- δ 110.3 ppm : Isoxazole C5.

Spin-spin coupling between the furan and methylene protons (J = 3.0 Hz) confirms connectivity, while the absence of splitting in the oxalamide NH signal suggests restricted rotation.

Infrared (IR) Vibrational Frequency Mapping

IR spectroscopy highlights functional group vibrations (Table 2):

Table 2: Key IR absorptions

| Bond/Vibration | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| N–H stretch | 3280 | Oxalamide NH |

| C=O stretch | 1685 | Oxalamide carbonyl |

| C–O–C asymmetric | 1240 | Furan ring |

| C–N stretch | 1320 | Isoxazole ring |

| N–H bend | 1540 | Amide II band |

The strong absorption at 1685 cm⁻¹ confirms the presence of hydrogen-bonded carbonyl groups, while the furan C–O–C stretch at 1240 cm⁻¹ aligns with substituted furans.

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation pathways:

- Molecular ion peak : m/z 260.22 [M+H]⁺.

- Major fragments :

The fragmentation pattern underscores the stability of the isoxazole ring and the lability of the oxalamide bridge under ionization conditions.

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O4/c14-9(11-6-7-2-1-4-16-7)10(15)12-8-3-5-17-13-8/h1-5H,6H2,(H,11,14)(H,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIISKXBFOHSMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Formation of the Isoxazole Ring: The isoxazole ring is usually formed via the reaction of hydroxylamine with α,β-unsaturated carbonyl compounds.

Coupling Reaction: The final step involves coupling the furan and isoxazole rings through an oxalamide linkage. This can be achieved by reacting the furan-2-ylmethylamine with isoxazol-3-ylcarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods: Industrial production of N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The furan ring in N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide can undergo oxidation reactions to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

Substitution: The oxalamide linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Furanones

Reduction: Isoxazolines, Isoxazolidines

Substitution: Various N-substituted oxalamides

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic vs. Aromatic Substituents: The target compound’s furan and isoxazole groups contrast with pyridine (S336, No. 1768) or halogenated aryl moieties (GMC series, Compound 10/11), which may alter electronic properties and metabolic pathways.

- Flavoring Agents: S336 and No. 1768 share aromatic substituents linked to umami taste modulation, suggesting the target’s furan/isoxazole groups might confer distinct flavor profiles if used similarly .

Pharmacological and Functional Activities

A. Umami Agonist Activity

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) activates the hTAS1R1/hTAS1R3 receptor, a key umami taste receptor, with high potency . The target compound’s heterocycles may modulate receptor interaction differently, though furan’s electron-rich nature could mimic methoxy/pyridine effects.

B. Antimicrobial Potential

GMC-series oxalamides with halogenated aryl groups (e.g., GMC-1: 4-bromophenyl) exhibit in vitro antimicrobial activity .

C. Receptor-Targeted Therapeutics

Piperazine-linked oxalamides (Compounds 9–11) target neurological or oncological pathways via dopamine receptor interactions . The absence of such linkers in the target compound may limit similar applications unless the furan/isoxazole groups engage alternative targets.

Metabolic Pathways and Stability

Metabolism of oxalamides varies by substituents:

- No. 1768 (FAO/WHO): Rapidly metabolized in rat hepatocytes without amide hydrolysis, suggesting oxidative metabolism of aromatic groups .

- Target Compound : Furan rings are prone to oxidative metabolism (e.g., CYP450-mediated), while isoxazole may resist hydrolysis, akin to pyridine in S336 .

Biological Activity

N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article presents an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHNO

Molecular Weight : 235.20 g/mol

CAS Number : 941980-41-2

The compound consists of a furan ring and an isoxazole ring linked through an oxalamide moiety, which contributes to its unique chemical properties and biological activities .

Antimicrobial Properties

Research indicates that N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Specific cell lines tested include breast cancer (MCF-7) and lung cancer (A549), where it demonstrated dose-dependent cytotoxicity.

The precise mechanism by which N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide exerts its biological effects involves interactions with specific molecular targets:

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in cellular processes, affecting metabolic pathways critical for cell survival.

- Receptor Modulation : It may also interact with receptors involved in cell signaling, leading to altered gene expression and cellular responses .

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Anticancer Activity

In a study by Zhang et al. (2024), the anticancer effects were assessed using MCF-7 breast cancer cells. The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of treatment.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 50 |

Q & A

Q. What are the key considerations for optimizing the synthesis of N1-(furan-2-ylmethyl)-N2-(isoxazol-3-yl)oxalamide to achieve high purity and yield?

- Methodological Answer: Synthesis optimization requires careful selection of coupling agents (e.g., carbodiimides like DCC) and reaction conditions (room temperature, inert atmosphere). Purification via high-performance liquid chromatography (HPLC) or recrystallization in solvents like ethanol ensures high purity. Multi-step reactions may involve intermediates with furan and isoxazole moieties, requiring pH and temperature control to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton and carbon environments, particularly for the oxalamide backbone and heterocyclic substituents. Infrared (IR) spectroscopy validates functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹). HPLC with UV detection monitors purity, while mass spectrometry (HRMS) confirms molecular weight .

Q. What initial biological screening assays are recommended to explore its bioactivity?

- Methodological Answer: Begin with in vitro assays:

- Antimicrobial activity: Broth microdilution against Gram-positive/negative bacteria.

- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition: Kinase or protease inhibition assays.

Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to ensure reliability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?

- Methodological Answer:

- Synthesize derivatives with modifications to the furan (e.g., substituents at position 5) or isoxazole (e.g., methyl groups at position 4).

- Compare bioactivity data (IC₅₀, MIC) to pinpoint influential groups.

- Use molecular docking to correlate substituent effects with target binding (e.g., ATP-binding pockets in kinases) .

Q. What strategies resolve discrepancies in bioactivity data across different studies?

- Methodological Answer:

- Reproduce assays: Standardize protocols (e.g., cell culture conditions, compound solubility in DMSO).

- Purity verification: Re-analyze compounds via HPLC and NMR to rule out degradation.

- Orthogonal assays: Validate results using alternative methods (e.g., apoptosis assays alongside cytotoxicity screens) .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer:

- Molecular docking: Use software like AutoDock Vina to simulate binding to targets (e.g., COX-2, EGFR).

- Molecular dynamics (MD) simulations: Assess binding stability over 100+ ns trajectories.

- ADMET prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What are effective strategies to improve aqueous solubility for in vivo studies?

- Methodological Answer:

- Prodrug design: Introduce phosphate esters or PEGylated derivatives.

- Co-solvents: Use cyclodextrins or surfactants (e.g., Tween-80) in formulations.

- Salt formation: React with hydrochloric acid to form water-soluble hydrochloride salts .

Q. How can researchers assess the metabolic stability of this compound using in vitro models?

- Methodological Answer:

- Liver microsome assays: Incubate with human/rat liver microsomes and NADPH.

- LC-MS analysis: Quantify parent compound depletion over time.

- CYP450 inhibition screening: Identify metabolic pathways using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.